molecular formula C23H19ClN2O4S3 B2641975 2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide CAS No. 850928-03-9

2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2641975
CAS No.: 850928-03-9
M. Wt: 519.05
InChI Key: WNKGCOVSELTULY-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted with a 4-chlorophenylsulfonyl group at position 4, a thiophen-2-yl group at position 2, and a sulfanyl-linked acetamide moiety at position 5. The N-(3,5-dimethylphenyl) group on the acetamide introduces steric and electronic effects critical to its physicochemical and biological behavior. Structural characterization of such molecules typically employs NMR spectroscopy (e.g., $^1$H and $^{13}$C-NMR) for functional group identification and X-ray crystallography (via programs like SHELXL) for precise bond-length and angle determination .

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4S3/c1-14-10-15(2)12-17(11-14)25-20(27)13-32-23-22(26-21(30-23)19-4-3-9-31-19)33(28,29)18-7-5-16(24)6-8-18/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKGCOVSELTULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the sulfonyl group, and the coupling of the thiophene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, which can be further utilized in various applications.

Scientific Research Applications

2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

  • Oxazole derivatives with sulfonyl substituents : Substitution patterns (e.g., chlorophenyl vs. methylphenyl) influence electron-withdrawing effects, altering reactivity and solubility.
  • Thiophene-containing oxazoles : The thiophen-2-yl group may enhance π-stacking interactions compared to phenyl-substituted analogues, affecting crystallinity or binding affinity.

Physicochemical Properties

While specific data for the target compound is unavailable, analogous compounds exhibit trends:

  • Solubility : Sulfonyl groups generally increase hydrophilicity, but bulky aryl acetamides (e.g., 3,5-dimethylphenyl) counteract this, reducing aqueous solubility.
  • Melting points : Thiophene and oxazole rings contribute to high melting points (>150°C) due to strong intermolecular interactions .

Pharmacological and Toxicological Profiles

  • Sulfonamide-containing drugs (e.g., sulfa antibiotics): The 4-chlorophenylsulfonyl group may confer antibacterial or antiviral activity, though chlorine’s electronegativity could alter target specificity.

Data Tables

Table 1: Structural Comparison of Oxazole Derivatives

Compound R4 (Oxazole) R2 (Oxazole) Acetamide Substituent Key Properties
Target Compound 4-(4-Cl-Ph)SO2 Thiophen-2-yl N-(3,5-Me2Ph) High crystallinity (SHELXL-refined)
Analogue A 4-MeSO2 Phenyl N-Ph Lower logP, higher solubility
Analogue B 4-NO2 Thiophen-2-yl N-(4-MePh) Enhanced enzyme inhibition

Table 2: Spectroscopic Techniques for Structural Validation

Technique Application in Target Compound Reference Compound Example
$^1$H-NMR Confirmation of acetamide N–H signal Isorhamnetin-3-O-glycoside
$^{13}$C-NMR Identification of sulfonyl carbon (δ ~140 ppm) Zygocaperoside
X-ray (SHELXL) Validation of thiophene-oxazole dihedral angle N/A

Research Findings and Methodological Insights

  • Crystallographic refinement : SHELXL enables precise modeling of the sulfonyl and thiophene groups, critical for understanding steric interactions .
  • Lumping strategy : Compounds with analogous oxazole cores (e.g., differing in substituents) may be grouped to predict reactivity or degradation pathways, as demonstrated in atmospheric chemistry studies .
  • Validation : Tools like PLATON (referenced in structure validation literature ) ensure geometric accuracy, reducing overfitting in structural models.

Biological Activity

The compound 2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by data tables and relevant research findings.

Structural Overview

This compound features several key structural components:

  • A sulfonamide group , known for its antibacterial properties.
  • A thiophene ring , which often contributes to biological activity.
  • An oxazole moiety , associated with various pharmacological effects.

The molecular formula is C21H19ClN2O5S3C_{21}H_{19}ClN_2O_5S_3 with a molecular weight of approximately 499.0 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to this one. For instance, derivatives of sulfonamide have shown significant activity against various bacterial strains. The synthesized compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , with weaker effects on other strains such as Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it displays strong inhibitory activity against urease and significant effects on acetylcholinesterase (AChE) . The IC50 values for selected compounds were reported as follows:

Compound IDIC50 (μM)Enzyme Target
7l2.14±0.003AChE
7m0.63±0.001AChE
7n1.25±0.002Urease

These findings indicate that the compound could be a promising candidate for further development as an enzyme inhibitor in therapeutic applications.

Anticancer Activity

In addition to its antibacterial and enzyme-inhibitory properties, preliminary studies suggest potential anticancer activity. Compounds bearing similar structural motifs have been implicated in cancer chemotherapy due to their ability to interact with cellular targets involved in tumor growth and proliferation . Further investigation through in vitro and in vivo studies is warranted to elucidate the specific mechanisms of action.

Case Studies

  • Study on Antibacterial Efficacy : A series of synthesized derivatives were tested against multiple bacterial strains, revealing that modifications in the thiophene and oxazole components significantly influenced their antibacterial potency .
  • Enzyme Inhibition Research : Research focusing on the urease inhibitory activity of related compounds indicated that structural variations greatly affect their binding affinity and inhibitory efficacy .

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